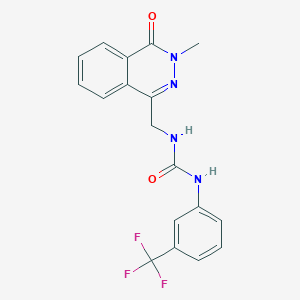
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
BenchChem offers high-quality 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anion Tuning in Hydrogel Formation
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea exhibits unique behavior in forming hydrogels with various acids at specific pH levels. The rheology and morphology of these gels can be fine-tuned by altering the anion identity, showcasing an avenue for physical property modulation in gel materials. This property finds potential application in material science, particularly in creating customizable hydrogel-based products for medical and technological applications G. Lloyd, J. Steed (2011).
Structural Analysis in Organic Chemistry
The compound's interactions and structural modifications under various chemical reactions highlight its utility in understanding organic synthesis mechanisms, particularly in urea and thiourea assemblies. Such studies contribute to the broader field of synthetic organic chemistry by offering insights into the conformational behaviors of molecules, which is crucial for designing more efficient synthesis pathways for complex organic molecules Nithi Phukan, J. Baruah (2016).
Insights into Urea-Fluoride Interactions
Research into 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea’s interactions with fluoride ions reveals significant insights into the nature of urea-fluoride bonding. This has implications for understanding the chemical behavior of urea derivatives in the presence of various anions and can inform the development of chemical sensors or separation processes that exploit these specific interactions M. Boiocchi et al. (2004).
Development of Anticancer Agents
The chemical's utility extends to the pharmaceutical field, where derivatives synthesized from it have been evaluated for their cytotoxic effects on human adenocarcinoma cells. This suggests potential applications in developing new anticancer agents, highlighting the compound's importance in medicinal chemistry research R. Gaudreault et al. (1988).
Neuropeptide Receptor Antagonists
Research into derivatives of 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea as neuropeptide Y5 (NPY5) receptor antagonists showcases the compound's relevance in neuropharmacology. Such studies are crucial for developing treatments for neurological disorders, demonstrating the compound's potential in contributing to novel therapeutic agents C. Fotsch et al. (2001).
Propiedades
IUPAC Name |
1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-16(26)14-8-3-2-7-13(14)15(24-25)10-22-17(27)23-12-6-4-5-11(9-12)18(19,20)21/h2-9H,10H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRIRWMFNRYMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

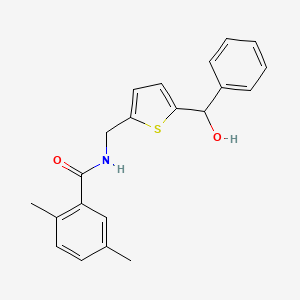

![N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2695535.png)
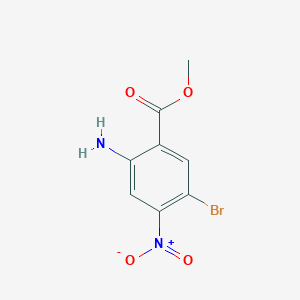

![Ethyl 3-(4-chloroanilino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acrylate](/img/structure/B2695540.png)
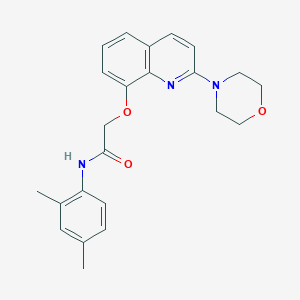
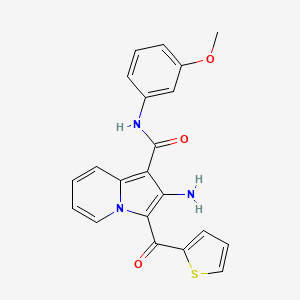
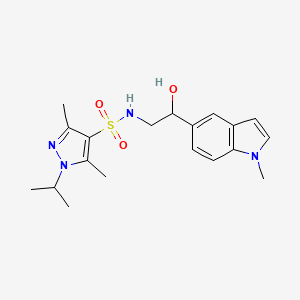

![4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2695547.png)

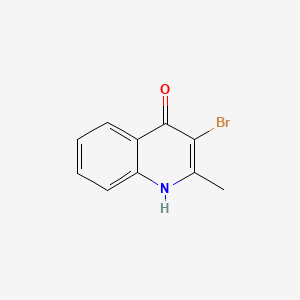
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695554.png)